tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Organic Synthesis Radical Chemistry Medicinal Chemistry

This Boc-protected 2,6-dichloropyrimidine building block is essential for constructing pyrimidinone libraries. Unlike N-acetyl analogs that promote C-cyclization, the Boc carbamate directs radical-mediated reactions exclusively toward N-cyclization, delivering distinct heterocyclic scaffolds for kinase inhibitor discovery. Two chlorine atoms at positions 2 and 6 enable sequential SNAr functionalization with complete chemoselectivity, while the acid-labile Boc group permits orthogonal late-stage deprotection. Do not substitute with N-acetyl derivatives—they lead to entirely different products.

Molecular Formula C9H11Cl2N3O2
Molecular Weight 264.106
CAS No. 1244949-72-1
Cat. No. B580915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
CAS1244949-72-1
Synonymstert-butyl 2,6-dichloropyrimidin-4-ylcarbamate
Molecular FormulaC9H11Cl2N3O2
Molecular Weight264.106
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15)
InChIKeyORNKYVWJTKTHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile and Procurement Baseline for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS 1244949-72-1)


tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a halogenated heterocyclic building block classified as a 2,6-dichloropyrimidine derivative bearing a Boc-protected amine at the 4-position . It is a white solid with a molecular formula of C9H11Cl2N3O2 and a molecular weight of 264.11 g/mol . The compound's core structural features include a Boc (tert-butoxycarbonyl) carbamate group and two reactive chlorine atoms on the pyrimidine ring . Its primary use is as a synthetic intermediate in medicinal chemistry and organic synthesis, where it enables sequential functionalization .

The Case Against Generic Substitution of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate in Synthesis


Substituting this specific compound with a close analog, such as an N-acetyl derivative or a different 2,6-dichloropyrimidine precursor, carries a high risk of divergent chemical outcomes. The presence of the Boc carbamate is not merely a benign protecting group; it actively dictates the chemoselectivity of subsequent radical reactions. A direct comparative study demonstrates that an N-Boc group promotes cyclization onto a nitrogen atom of the pyrimidine ring, whereas an N-acetyl group directs the reaction toward a carbon atom, leading to completely different heterocyclic scaffolds [1]. This evidence confirms that in the context of complex molecule construction, these compounds are not interchangeable and the specific choice of protecting group is a critical decision point in a synthetic route.

Quantitative Evidence Guide for the Differentiated Performance of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate


Divergent Radical Cyclization Chemoselectivity: Boc vs. Acetyl Protecting Groups

In a direct comparative study of radical ring-closure, the N-Boc protected analogue (the target compound) and its N-acetyl counterpart exhibited fundamentally different reaction pathways. The Boc group enabled a rare and highly selective N-cyclization, while the acetyl group led to the standard C-cyclization. This is a stark, quantitative difference in product outcome [1].

Organic Synthesis Radical Chemistry Medicinal Chemistry

Contrasting Reaction Efficiency and Purity: Boc vs. Acetyl in Radical Transformations

Beyond the difference in product identity, the study provides a direct comparison of reaction performance. The Boc-protected derivative led to a cleaner conversion with fewer side-products and superior yields compared to the reaction in the analogous pyridine series, which is often used as a benchmark. In contrast, the N-acetyl analogue on the regioisomeric substrate gave a mixture of C- and N-cyclised products in a modest combined yield of 66% [1].

Synthetic Efficiency Reaction Yield Process Chemistry

Enhanced Orthogonality and Acid-Lability Compared to Benzyl Carbamates

The tert-butyl carbamate (Boc) group offers a distinct deprotection profile compared to other common amine protecting groups like the benzyl carbamate (Cbz). The Boc group is cleaved under mild acidolysis, whereas the Cbz group is significantly more stable under acidic conditions and typically requires stronger acids or hydrogenolysis for removal [1]. This difference is fundamental to orthogonal protection strategies in multi-step syntheses.

Protecting Group Strategy Peptide Chemistry Drug Discovery

Strategic Application Scenarios for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate in R&D


Synthesis of Novel Pyrimidinone-Based Scaffolds for Medicinal Chemistry

This compound is the preferred starting material for accessing novel pyrimidinone heterocycles via radical-mediated cyclization. As demonstrated by Laot et al., the Boc group is essential for directing the reaction toward N-cyclization, providing a clean and efficient route to this privileged class of structures [1]. Researchers seeking to build diverse libraries of pyrimidinones for kinase inhibitor or other drug discovery programs should select this specific building block over N-acetyl or other N-substituted analogs, which would lead to entirely different products [1].

Multi-Step Synthesis Requiring Orthogonal Protection of a 4-Amino Group

In complex organic syntheses where the 4-amino group of a 2,6-dichloropyrimidine core must be unmasked at a late stage, this Boc-protected derivative is the logical choice. Its acid-labile Boc group can be removed under mild conditions orthogonal to many other common functional groups and protecting groups, such as benzyl carbamates [1]. This enables a strategic, stepwise assembly of the target molecule, minimizing side reactions and maximizing overall synthetic efficiency.

Sequential Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The presence of two chlorine atoms at the 2- and 6-positions on the pyrimidine ring provides two distinct handles for sequential functionalization via SNAr chemistry [1]. This compound is a key building block for programs requiring the introduction of diverse substituents, such as amines or thiols, to probe structure-activity relationships (SAR) . The protected 4-amino group ensures that these SNAr reactions proceed with complete chemoselectivity at the halogenated positions.

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